molecular formula C9H8O4 B092357 3-Acetyl-4-hydroxybenzoic acid CAS No. 16357-40-7

3-Acetyl-4-hydroxybenzoic acid

Cat. No. B092357
Key on ui cas rn: 16357-40-7
M. Wt: 180.16 g/mol
InChI Key: FPBXWXGOFQSROI-UHFFFAOYSA-N
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Patent
US06191164B1

Procedure details

13.8 g of pyrrolidine and 40 ml of acetone are added to a suspension of 14.7 g (0.0815 mol) of 3-acetyl-4-hydroxybenzoic acid in 200 ml of acetonitrile. The slowly discoloring solution is allowed to stand at room temperature for 2 days, the solvent is distilled off on a rotary evaporator, the residue is treated with water and adjusted to acidic pH<1 using conc. hydrochloric acid and the crystalline substance is filtered off.
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
14.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
N1C[CH2:4][CH2:3][CH2:2]1.CC(C)=O.[C:10]([C:13]1[CH:14]=[C:15]([CH:19]=[CH:20][C:21]=1[OH:22])[C:16]([OH:18])=[O:17])(=[O:12])[CH3:11]>C(#N)C>[C:16]([C:15]1[CH:14]=[C:13]2[C:21](=[CH:20][CH:19]=1)[O:22][C:3]([CH3:4])([CH3:2])[CH2:11][C:10]2=[O:12])([OH:18])=[O:17]

Inputs

Step One
Name
Quantity
13.8 g
Type
reactant
Smiles
N1CCCC1
Name
Quantity
40 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
14.7 g
Type
reactant
Smiles
C(C)(=O)C=1C=C(C(=O)O)C=CC1O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off on a rotary evaporator
ADDITION
Type
ADDITION
Details
the residue is treated with water and adjusted to acidic pH<1
FILTRATION
Type
FILTRATION
Details
the crystalline substance is filtered off

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
Smiles
C(=O)(O)C=1C=C2C(CC(OC2=CC1)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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